6-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyridazin-3(2H)-one
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Overview
Description
6-Chloro-4-ethoxy-2-methyl-5-morpholinopyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-ethoxy-2-methyl-5-morpholinopyridazin-3(2H)-one typically involves the following steps:
Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Chlorination: Introduction of the chlorine atom at the 6th position can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Ethoxylation: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl alcohol or ethyl halides.
Morpholine substitution: The morpholine ring can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.
Industrial Production Methods
Industrial production methods would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the pyridazinone ring or the chlorine substituent, using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways or as a potential bioactive compound.
Medicine: Potential therapeutic applications due to its structural similarity to other bioactive pyridazinones.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-4-ethoxy-2-methyl-5-morpholinopyridazin-3(2H)-one would depend on its specific interactions with biological targets. Typically, compounds in this family may act by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor activity.
Affecting cellular pathways: Influencing signaling pathways or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-2-methyl-5-morpholinopyridazin-3(2H)-one: Lacks the chlorine substituent.
6-Chloro-2-methyl-5-morpholinopyridazin-3(2H)-one: Lacks the ethoxy group.
6-Chloro-4-ethoxy-5-morpholinopyridazin-3(2H)-one: Lacks the methyl group.
Uniqueness
6-Chloro-4-ethoxy-2-methyl-5-morpholinopyridazin-3(2H)-one is unique due to the specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
61308-27-8 |
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Molecular Formula |
C11H16ClN3O3 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
6-chloro-4-ethoxy-2-methyl-5-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C11H16ClN3O3/c1-3-18-9-8(15-4-6-17-7-5-15)10(12)13-14(2)11(9)16/h3-7H2,1-2H3 |
InChI Key |
MSJMSMAPZXRUKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=NN(C1=O)C)Cl)N2CCOCC2 |
Origin of Product |
United States |
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